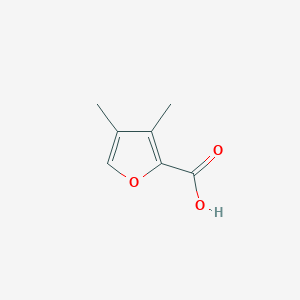

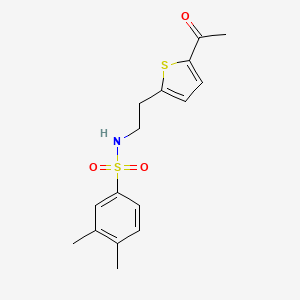

![molecular formula C20H21NO4S B2651488 7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one CAS No. 866341-20-0](/img/structure/B2651488.png)

7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one, also known as 7-Diethylamino-4-methylcoumarin, is a fluorescence probe that can be used in applications such as the study of hydrogen bonding interactions . It is excited by laser light and emits a red-shifted fluorescent light . This compound can also be used to label nucleic acids during polymerase chain reactions (PCR) or for sample preparation before analysis using nuclear magnetic resonance spectroscopy (NMR) .

Molecular Structure Analysis

The molecular formula of 7-Diethylamino-4-methylcoumarin is C14H17NO2 . The molecular weight is 231.29 g/mol . The structure includes a benzopyrone derivative in the form of a colorless compound .Chemical Reactions Analysis

The absorption spectrum of 7-Diethylamino-4-methylcoumarin is sensitive to changes in pH and chemical stability . A decrease in pH increases the intensity of the emission while an increase in pH decreases the intensity of the emission .Physical And Chemical Properties Analysis

7-Diethylamino-4-methylcoumarin is a solid at 20°C . It has a melting point of 89°C . It is soluble in alcohol, acetone, ether, and methanol .Scientific Research Applications

Highly Sensitive Coumarin-Based Probe for Chromium Detection

A coumarin-pyrazolone probe, synthesized from a derivative of 7-(diethylamino)-2H-chromen-2-one, has shown high sensitivity and selectivity for detecting Cr3+ ions in living cells. The probe exhibits a quick color change from fluorescent green to colorless and significant quenching of fluorescence, making it a potential tool for biological and environmental monitoring (Mani et al., 2018).

Sulfite Selective Detection

A novel fluorescent probe based on 7-(diethylamino)-chromen-2-one has been designed for selective detection of sulfite. This probe operates via a Michael addition mechanism and can monitor sulfite levels in real samples, including living HeLa cells, highlighting its application in food safety and cellular biology (Sun et al., 2017).

Chemosensor for Metal Ions

A chemosensor incorporating the 7-(diethylamino)-2H-chromen-2-one structure has been developed for highly selective detection of Cu2+ and H2PO4− ions. It features an "on-off-on" fluorescence response, demonstrating potential for environmental monitoring and diagnostic applications (Meng et al., 2018).

Synthesis and Photophysical Properties

Studies have explored the synthesis and photophysical properties of 7-(diethylamino)-3-(4-(arylethynyl)phenyl)-2H-chromen-2-ones, revealing their potential as strong fluorescent materials. These compounds exhibit high fluorescence quantum yields, making them suitable for applications in organic electronics and fluorescence microscopy (Shimasaki et al., 2021).

Environmental and Biological Sensing

Coumarin derivatives have been employed as sensitive probes for tracing intracellular pH changes, metal ion detection, and as fluorescent markers for biological imaging. These applications demonstrate the versatility of 7-(diethylamino)-2H-chromen-2-one derivatives in both environmental sensing and biomedical research (Liu et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Given its properties as a fluorescence probe, 7-Diethylamino-4-methylcoumarin has potential for use in various research applications, such as the study of hydrogen bonding interactions . Its use in labeling nucleic acids during PCR or for sample preparation before NMR analysis also suggests potential future directions .

properties

IUPAC Name |

7-(diethylamino)-3-(4-methylphenyl)sulfonylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-4-21(5-2)16-9-8-15-12-19(20(22)25-18(15)13-16)26(23,24)17-10-6-14(3)7-11-17/h6-13H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOSSPSHRNZMJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

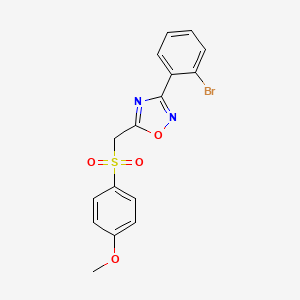

![4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2651406.png)

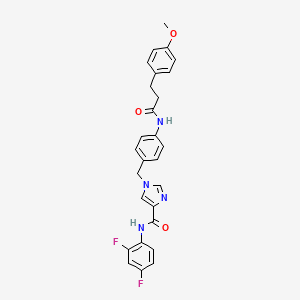

![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2651407.png)

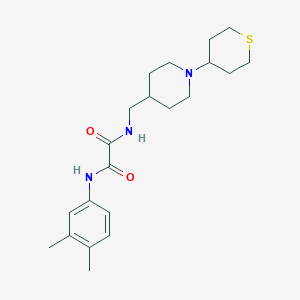

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2651409.png)

![4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2651410.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2651415.png)

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-pyridin-4-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2651419.png)